2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide
Description
The compound 2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a sulfonamide derivative featuring a 3-chloro-4-fluorophenyl group attached to a benzenesulfonamide core, further linked to an acetamide moiety substituted with a 2-methoxyethyl chain.
Properties
IUPAC Name |
2-[4-[(3-chloro-4-fluorophenyl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O4S/c1-25-9-8-20-17(22)10-12-2-4-13(5-3-12)21-26(23,24)14-6-7-16(19)15(18)11-14/h2-7,11,21H,8-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUQURVIFGIWEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Preparation of 3-chloro-4-fluorobenzenesulfonyl chloride: This can be achieved by reacting 3-chloro-4-fluorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of 3-chloro-4-fluorobenzenesulfonamide: The sulfonyl chloride intermediate is then reacted with aniline to form the sulfonamide.
Coupling with 2-methoxyethylamine: The sulfonamide is then coupled with 2-methoxyethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's sulfonamide moiety is significant in medicinal chemistry, as sulfonamides are known for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis. This compound could potentially be developed into a new antibiotic or used as a lead compound for further modifications to enhance its efficacy against resistant strains.
Case Study: Antibacterial Activity
Research has demonstrated that compounds with similar structures exhibit potent antibacterial activity. A study highlighted the synthesis of various sulfonamide derivatives, showing that modifications to the aromatic rings can lead to increased potency against specific bacterial strains . This suggests that 2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide could be explored for similar applications.
Pharmaceutical Development
The compound's unique structure makes it a candidate for pharmaceutical development. Its ability to interact with biological targets can be explored to design new drugs for treating diseases such as cancer or autoimmune disorders.
Case Study: Drug Design
In a recent study on drug design, researchers utilized sulfonamide derivatives to develop inhibitors targeting specific enzymes involved in cancer progression. The modifications made to the sulfonamide backbone were critical in enhancing the binding affinity to target proteins . This indicates that this compound may serve as a scaffold for similar drug design efforts.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving the substitution of functional groups. Understanding the synthesis pathways allows for the creation of derivatives that may possess enhanced biological activities.
Synthesis Pathway Overview
- Starting Materials : Identify suitable precursors containing the desired functional groups.
- Reagents : Use reagents like chlorosulfonic acid for sulfonation and acetic anhydride for acetamide formation.
- Reaction Conditions : Optimize temperature and time to maximize yield and purity.
Mechanism of Action
The mechanism of action of 2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in bacteria, leading to antibacterial effects. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide Derivatives
N-(3,4-Dichlorophenyl)-2-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide (CAS: 762257-45-4)
- Structural Features : Replaces the chloro-fluoro-phenyl group with a dichlorophenyl and a bulkier naphthalene sulfonamide.
- Impact on Properties: The naphthalene group increases molecular weight (458.96 g/mol vs.
- Biological Relevance : Similar sulfonamides are explored for antimicrobial or anticancer applications due to their ability to disrupt protein-protein interactions .
N-[4-[(3-Chloro-4-ethoxyphenyl)methoxysulfamoyl]phenyl]acetamide (CAS: 797767-50-1)
Table 1: Comparison of Sulfonamide Analogs
| Compound | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | ~400 | 3-Cl, 4-F, 2-methoxyethyl | Enzyme inhibition, Antimicrobial |
| N-(3,4-Dichlorophenyl)-... (762257-45-4) | 458.96 | 3,4-Cl, naphthalene sulfonamide | Antimicrobial, Anticancer |
| N-[4-[(3-Cl-4-ethoxy)... (797767-50-1) | 458.96 | 3-Cl, 4-ethoxy, methoxysulfamoyl | Not specified |
Acetamide Derivatives with Heterocyclic Moieties
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide
- Structural Features : Retains the chloro-fluoro-phenyl group but replaces the sulfonamide with a diphenylacetamide core.
- Crystal structure analysis reveals intermolecular N–H···O hydrogen bonds stabilizing the lattice, a feature critical for crystallinity and stability .
Triazole-Containing Acetamides (e.g., Compounds 51–55 from )
- Structural Features : Incorporate 1,2,4-triazole rings (e.g., N-(4-(3-ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide).
- Impact on Properties : The triazole ring enhances metabolic stability and introduces additional hydrogen-bonding sites. For example, compound 51 (MW: ~450 g/mol) shows moderate yields (42.4%) and melting points (156–158°C), indicating synthetic feasibility .
Table 2: Heterocyclic Acetamide Analogs
Inhibitory Activity Comparisons
Boronic Acid Derivatives ()
- Example: [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid.
- Activity : Exhibits 50% inhibition of fungal appressorium formation at 1 µM, outperforming trichostatin A (1.5 µM). The boronic acid group likely enhances binding to catalytic sites in HDACs compared to sulfonamides .
- Relevance : Highlights the importance of functional groups (e.g., boronic acid vs. sulfonamide) in potency.
Morpholinosulfonyl Derivatives ()
- Example: N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide.
- Activity: Morpholine improves solubility, but the phenylamino group may reduce target specificity compared to the target compound’s chloro-fluoro-phenyl group .
Biological Activity
The compound 2-[4-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H16ClFNO3S
- Molecular Weight : 335.80 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways.
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Inhibition of Enzymatic Activity :
- The sulfonamide moiety is known to inhibit the activity of carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues.
- Inhibition studies have shown that similar compounds can affect tumor growth by modulating metabolic pathways.
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Antimicrobial Activity :
- Sulfonamides have historically been used as antimicrobial agents. This compound may exhibit similar properties, potentially inhibiting the growth of bacterial pathogens through competitive inhibition of folate synthesis.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Inhibition of carbonic anhydrase | |
| Antitumor | Reduced tumor cell proliferation |
Case Studies
Several studies have investigated the biological effects of sulfonamide derivatives similar to This compound :
-
Study on Antitumor Activity :
- A study demonstrated that a related compound significantly inhibited the proliferation of cancer cell lines, suggesting potential use in cancer therapy. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
-
Antimicrobial Efficacy :
- Research indicated that compounds with similar structures exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting their use in treating infections.
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Pharmacokinetics and Bioavailability :
- Investigations into the pharmacokinetics revealed that modifications in the side chains could enhance bioavailability and therapeutic efficacy, paving the way for optimized formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
